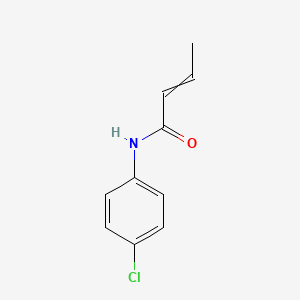
phenanthrene;1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrene;1,3,5-trinitrobenzene is a compound that combines the structural features of phenanthrene and 1,3,5-trinitrobenzene Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while 1,3,5-trinitrobenzene is a benzene ring substituted with three nitro groups at the 1, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized by nitrating m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate . Another method involves the oxidation of trinitrotoluene to obtain trinitrobenzoic acid, which is then converted to 1,3,5-trinitrobenzene through a series of steps involving neutralization, filtration, and recrystallization .
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene derivatives under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and control of reaction parameters to avoid unwanted side reactions and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: It forms charge-transfer complexes with electron-rich arenes.
Oxidation: It reacts violently with strong oxidizing agents, leading to the formation of toxic fumes.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3,5-trinitrobenzene include reducing agents like hydrogen or metal hydrides for reduction reactions, and electron-rich arenes for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products
The major products formed from the reactions of 1,3,5-trinitrobenzene include 1,3,5-triaminobenzene and various charge-transfer complexes. These products have significant applications in organic synthesis and materials science.
Applications De Recherche Scientifique
1,3,5-Trinitrobenzene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3,5-trinitrobenzene involves its interaction with various molecular targets and pathways. It undergoes sorption kinetics on biochars, which affects its mobility and bioavailability in the environment . The compound’s reactivity is influenced by the presence of nitro groups, which can undergo reduction, oxidation, and substitution reactions, leading to the formation of various intermediates and final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: Another polycyclic aromatic hydrocarbon with similar structural features to phenanthrene.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings, similar to the phenanthrene moiety in the compound.
2,4,6-Trinitrotoluene: A nitroaromatic compound with similar reactivity to 1,3,5-trinitrobenzene.
Uniqueness
Phenanthrene;1,3,5-trinitrobenzene is unique due to its combination of polycyclic aromatic and nitroaromatic features. This dual nature imparts distinct chemical properties, making it valuable for specific applications in organic synthesis, materials science, and industrial processes.
Propriétés
Numéro CAS |
6268-70-8 |
|---|---|
Formule moléculaire |
C20H13N3O6 |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
phenanthrene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C14H10.C6H3N3O6/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-10H;1-3H |
Clé InChI |
JGEHTTISKLXXDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


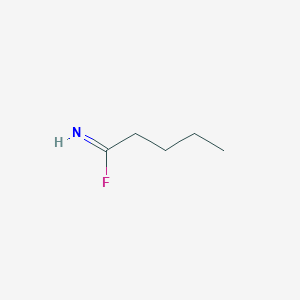
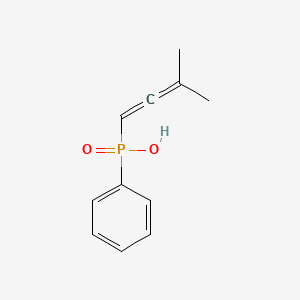
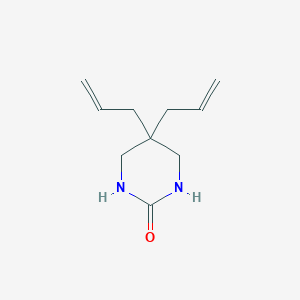
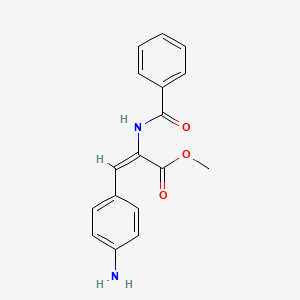

![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
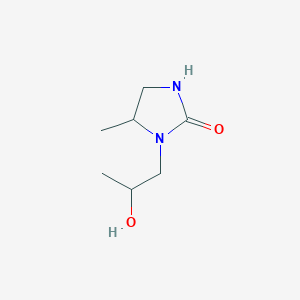

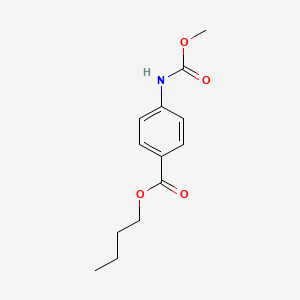
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
